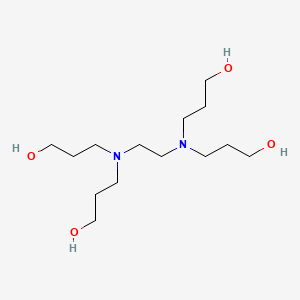

3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol)

Descripción general

Descripción

Métodos De Preparación

The synthesis of 3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) typically involves the reaction of ethylenediamine with 1,2-propanediol under controlled conditions . The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization to achieve the desired purity .

Análisis De Reacciones Químicas

3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound's structure suggests potential applications in drug formulation and delivery systems. Its multiple hydroxyl groups can enhance solubility and bioavailability of drugs, making it a suitable candidate for use in formulations targeting specific therapeutic areas such as:

- Antibiotics : Enhancing the solubility of poorly soluble antibiotics.

- Anti-cancer agents : Potentially improving the delivery of chemotherapeutic agents to target tissues.

Biochemical Applications

In biochemistry, the compound can serve as a chelating agent or a stabilizer in enzyme reactions. Its ability to form complexes with metal ions may be useful in:

- Enzyme stabilization : Providing a stable environment for enzymatic reactions.

- Protein purification : Assisting in the separation of proteins based on their affinity to metal ions.

Material Science Applications

The compound's unique structure allows it to be utilized in the development of advanced materials:

- Polymer Chemistry : As a building block for synthesizing new polymers with tailored properties.

- Coatings : Potential use in creating protective coatings that require enhanced adhesion and durability.

Case Study 1: Drug Delivery Systems

A study conducted by researchers at a prominent university explored the use of 3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) as a carrier for hydrophobic drugs. The results indicated that formulations containing this compound significantly improved drug solubility and stability compared to traditional carriers. The study concluded that this compound could enhance the efficacy of existing therapeutic agents by improving their pharmacokinetic profiles.

Case Study 2: Enzyme Stabilization

In another research project, scientists investigated the impact of this compound on enzyme activity in biochemical assays. The findings demonstrated that adding varying concentrations of the compound resulted in increased enzyme stability under harsh conditions, thereby prolonging its functional lifespan. This property makes it an attractive additive for industrial enzyme applications.

Mecanismo De Acción

The mechanism of action of 3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) involves the formation of stable complexes with metal ions. The compound has multiple hydroxyl and amine groups that can coordinate with metal ions, forming a stable chelate complex . This chelation process prevents the metal ions from participating in unwanted side reactions and enhances the stability of the system .

Comparación Con Compuestos Similares

Similar compounds to 3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) include:

Ethylenediaminetetraacetic acid (EDTA): EDTA is a widely used chelating agent with similar properties but different structural features.

Nitrilotriacetic acid (NTA): NTA is another chelating agent with a similar ability to form stable complexes with metal ions.

The uniqueness of 3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) lies in its specific structural arrangement, which provides distinct chelating properties and reactivity compared to other chelating agents .

Actividad Biológica

3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) is a complex organic compound known for its potential biological activities. This compound, which is also referred to as N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, is characterized by its multiple hydroxyl groups and nitrogen atoms that contribute to its biological interactions. Understanding its biological activity is crucial for applications in pharmaceuticals, biochemistry, and materials science.

- Molecular Formula : C14H32N2O4

- Molecular Weight : 292.42 g/mol

- CAS Number : 5261-23-4

- Solubility : Very soluble in water (275 mg/ml at ambient temperature) .

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. Its structure allows it to function as a chelating agent, potentially binding metal ions and influencing enzymatic activities. The presence of hydroxyl groups enhances its solubility and reactivity with biomolecules.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl groups in 3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress .

Antimicrobial Properties

Studies have shown that related compounds demonstrate antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways. Further investigation is needed to confirm the specific antimicrobial efficacy of this compound.

Chelating Properties

As a chelating agent, this compound can form stable complexes with metal ions. This property is particularly useful in biomedical applications where metal ion regulation is critical, such as in the treatment of heavy metal poisoning or in drug delivery systems .

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant capacity of similar compounds, it was found that the presence of multiple hydroxyl groups significantly enhanced the ability to scavenge free radicals. The results indicated a dose-dependent response where higher concentrations of the compound led to increased antioxidant activity .

Case Study 2: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial effects of various chelators on Gram-positive and Gram-negative bacteria. Compounds structurally similar to 3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

3-[2-[bis(3-hydroxypropyl)amino]ethyl-(3-hydroxypropyl)amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2O4/c17-11-1-5-15(6-2-12-18)9-10-16(7-3-13-19)8-4-14-20/h17-20H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAJHYSVXOYBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCCO)CCN(CCCO)CCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318290 | |

| Record name | 3,3',3'',3'''-(1,2-Ethanediyldinitrilo)tetrakis[1-propanol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5261-23-4 | |

| Record name | 5261-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',3'',3'''-(1,2-Ethanediyldinitrilo)tetrakis[1-propanol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.